N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features multiple functional groups, including furan, piperazine, oxazole, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.
Coupling with piperazine: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.
Formation of oxazole ring: This intermediate is then reacted with oxazole-2-carbonyl chloride to form the oxazole ring.
Final coupling: The oxazole intermediate is then coupled with thiophene-2-yl acetamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and oxazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine and oxazole rings.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties due to the presence of the furan and thiophene rings.
Mechanism of Action
The mechanism of action of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these functional groups, which can impart unique chemical and biological properties. This combination might make it particularly useful in applications where multiple interactions with biological targets or complex chemical reactivity are required.
Properties
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c24-16(11-13-3-2-10-29-13)21-19-20-14(12-28-19)17(25)22-5-7-23(8-6-22)18(26)15-4-1-9-27-15/h1-4,9-10,12H,5-8,11H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRJGMAXOZYGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=COC(=N3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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